molecular formula C21H17N3O2 B2626081 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1904200-71-0

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2626081
CAS No.: 1904200-71-0
M. Wt: 343.386
InChI Key: NHSMQVSSKCIYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0) is a synthetic quinoline-pyrrolidine hybrid compound of significant interest in medicinal chemistry and chemical biology research. With a molecular formula of C21H17N3O2 and a molecular weight of 343.4 g/mol, this molecule integrates multiple pharmacophores, creating a versatile scaffold for scientific investigation . This compound is characterized by a benzonitrile core linked via a carbonyl group to a pyrrolidine ring, which is further substituted at the 3-position with a quinolin-8-yloxy group . The benzonitrile group is a key functional moiety; the nitrile (CN) group is known for its robust biocompatibility and minimal metabolic interference, and it often serves as a critical hydrogen bond acceptor in interactions with biological targets. Its strong dipole moment and linear geometry allow it to access and bind within sterically constrained enzyme clefts, making it an effective bioisostere for carbonyl groups . Research Applications and Value: Preliminary research on similar quinoline-pyrrolidine hybrids suggests potential bioactivity worthy of further exploration. The primary research applications for this compound include: • Antimicrobial Research: Derivatives with similar structures have demonstrated significant antimicrobial properties, showing particular potency against Gram-positive bacteria . • Anticancer Research: In vitro studies of structurally related compounds have indicated an ability to induce apoptosis in tumor cells, suggesting its potential as a lead compound in oncology research . • Chemical Biology: The compound serves as a valuable building block in synthetic chemistry for constructing more complex molecules and exploring novel synthetic pathways . Mechanism of Action: The proposed mechanism of action for this class of compounds involves interaction with specific cellular targets. The rigid, aromatic quinoline moiety may intercalate with DNA, potentially disrupting replication and transcription processes. The conformational flexibility introduced by the pyrrolidine ring may further enhance binding specificity and affinity to biological targets . The synergistic effect of its combined structural motifs underpins its investigative value. Disclaimer: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c22-13-15-4-1-6-17(12-15)21(25)24-11-9-18(14-24)26-19-8-2-5-16-7-3-10-23-20(16)19/h1-8,10,12,18H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSMQVSSKCIYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then reacted with pyrrolidine under basic conditions to form the quinolin-8-yloxy pyrrolidine intermediate. This intermediate is subsequently acylated with benzonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Key Reaction Pathways

  • Oxidation : The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
  • Reduction : The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur with the benzonitrile group.

Chemistry

In the field of chemistry, 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound is under investigation for its potential bioactive properties. Research indicates that derivatives of quinoline exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The incorporation of the pyrrolidine moiety may enhance cytotoxicity in cancer cell lines, suggesting potential applications in anticancer therapies.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases. Its mechanism of action may involve intercalation with DNA, leading to disruption of replication processes. Additionally, it may modulate enzyme activity through interactions facilitated by its structural components.

Industry

In industrial applications, 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is utilized in the development of novel materials and chemical processes. Its unique properties make it suitable for creating specialized compounds used in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Activity : Studies have shown that similar quinoline derivatives exhibit strong antibacterial properties. For example, certain compounds demonstrated enhanced potency compared to standard antibiotics, indicating that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile could be a candidate for developing new antimicrobial agents.
  • Anticancer Potential : In vitro tests have indicated that compounds with similar structures can induce apoptosis in tumor cells. This suggests that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile has potential as an anticancer agent, warranting further exploration.

Mechanism of Action

The mechanism of action of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzonitrile group can further contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Heterocyclic Components
Target Compound Benzonitrile 3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl Quinoline, pyrrolidine
2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile Benzonitrile 8-ethoxycoumarin (×2), NH2 Coumarin
3-(quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide Coumarin Quinoxalin-2-yl, 8-ethoxy, hydrobromide salt Quinoxaline, coumarin
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Benzonitrile Carbazole, phenoxazine, pyridine Phenoxazine, carbazole, pyridine

Key Observations :

  • The target compound’s quinoline group offers a single nitrogen atom in its heterocycle, contrasting with quinoxaline (two nitrogens) in , which enhances electron-deficient character .
  • Benzonitrile is a common motif across all compounds, suggesting shared utility in electronic materials (e.g., as electron-withdrawing groups) .

Key Observations :

  • The use of piperidine as a catalyst in coumarin derivatives highlights the importance of basic conditions for cyclization or condensation reactions .

Physical and Spectroscopic Properties

Table 3: Property Comparison
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile 330–332 2,206 (CN), 1,720 (CO) 1.43 (CH3), 7.31 (Ar-H + NH2)
Target Compound Not reported Expected: ~2,200 (CN), ~1,700 (CO) Likely shifts for quinoline (e.g., ~8.5–9.0 ppm)

Key Observations :

  • The high melting point of the coumarin derivative (330–332°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH2), whereas the target compound’s flexible pyrrolidine may reduce thermal stability .
  • IR spectra of analogs show characteristic CN (~2,200 cm⁻¹) and CO (~1,700 cm⁻¹) stretches, which would likely align with the target compound’s functional groups .

Biological Activity

Overview

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C21H17N3O2C_{21}H_{17}N_{3}O_{2}, this compound integrates a quinoline moiety, a pyrrolidine ring, and a benzonitrile group, which collectively contribute to its bioactivity.

The biological activity of this compound is largely attributed to its structural components:

  • Quinoline Moiety : Known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Pyrrolidine Ring : Enhances binding affinity to various enzymes and receptors, influencing their activity.
  • Benzonitrile Group : Facilitates interactions with hydrophobic pockets in target proteins, further enhancing bioactivity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile possess activity against Gram-positive bacteria. A comparative study highlighted that certain derivatives demonstrated enhanced potency relative to standard quinolone antibiotics .

Anticancer Potential

The anticancer properties of this compound are being explored through various studies. For example, it has been suggested that the incorporation of the pyrrolidine moiety may enhance cytotoxicity in cancer cell lines. In vitro tests indicated that derivatives with similar structures showed promising results in inducing apoptosis in tumor cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been reported that quinoline derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus contributing to their antibacterial effects . Additionally, modifications in the side chains of quinolines have been linked to improved inhibition profiles against various targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits DNA gyrase and other relevant enzymes

Case Study: Anticancer Activity

A study focusing on compounds with similar structural features revealed that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was tested against standard treatments, showing superior efficacy in inducing cell death and reducing tumor growth compared to traditional agents like bleomycin .

Q & A

Q. Characterization :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Confirmation : Employ 1H^1H-/13C^{13}C-NMR to verify ether and carbonyl linkages, and HRMS for molecular weight validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:
SAR studies should focus on modifying three regions:

Quinoline Core : Substitute the 8-position oxygen with sulfur or amine groups to assess electronic effects on target binding .

Pyrrolidine Spacer : Test enantiomeric pyrrolidine derivatives (e.g., (3R,4R)- vs. (3S,4S)-configurations) to evaluate stereochemical influences on pharmacokinetics .

Benzonitrile Group : Replace the nitrile with carboxylic acid or amide functionalities to modulate solubility and membrane permeability .

Q. Experimental Design :

  • In Silico Screening : Perform molecular docking against potential targets (e.g., kinases or bacterial enzymes) using AutoDock Vina to prioritize analogs .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or kinase inhibition assays (IC50_{50}) for oncology targets .

Basic: What analytical techniques are critical for detecting impurities in this compound during synthesis?

Methodological Answer:
Key impurities include unreacted quinoline precursors, pyrrolidine dimer byproducts, and oxidized nitrile groups. Recommended techniques:

LC-MS/MS : Identify low-abundance impurities (e.g., pyrrolidine dimers) with a Q-TOF mass spectrometer in positive ion mode .

FT-IR : Detect carbonyl or nitrile group degradation (peaks at ~2240 cm1^{-1} for nitrile, ~1680 cm1^{-1} for carbonyl) .

XRD : Confirm crystallinity and polymorphic forms, which may affect solubility and stability .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability or structural mischaracterization. Mitigation strategies:

Standardize Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .

Re-analyze Key Intermediates : Verify the stereochemistry of pyrrolidine derivatives using chiral HPLC or polarimetry, as enantiomers may exhibit divergent activities .

Cross-Validate Targets : Use CRISPR-edited cell lines or knockout models to confirm target specificity .

Basic: What solvents and reaction conditions are optimal for the final coupling step?

Methodological Answer:
The benzonitrile coupling typically requires:

  • Solvent : Anhydrous DMF or THF to prevent hydrolysis of the carbonyl intermediate.
  • Catalyst : 10 mol% DMAP (4-dimethylaminopyridine) or 1.2 equivalents of DCC (dicyclohexylcarbodiimide) .
  • Temperature : 0–5°C for carbodiimide activation, followed by warming to room temperature for 12–24 hours.

Q. Workup :

  • Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate 3:1) .

Advanced: What strategies can improve the compound’s metabolic stability in preclinical models?

Methodological Answer:

Deuterium Incorporation : Replace labile hydrogen atoms in the pyrrolidine or benzonitrile groups to slow CYP450-mediated oxidation .

Prodrug Design : Mask the nitrile group as a phosphonate ester to enhance bioavailability and reduce first-pass metabolism .

Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots via LC-MS metabolite profiling .

Basic: How to troubleshoot low yields in the quinoline-pyrrolidine ether formation step?

Methodological Answer:
Common issues and solutions:

  • Side Reactions : Add a radical scavenger (e.g., BHT) to prevent quinoline ring oxidation .
  • Poor Solubility : Switch to a polar aprotic solvent (DMSO or DMF) and increase reaction temperature to 80°C .
  • Catalyst Deactivation : Use freshly distilled Pd(PPh3_3)4_4 and degas solvents with argon to maintain catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.